N-(3-chlorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-(3-chlorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide: is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: Starting with a suitable aromatic diamine and a diketone to form the quinoxaline ring.
Substitution Reactions: Introducing the ethoxy group at the 3-position of the quinoxaline ring.
Formation of the Piperidine Ring: Using a suitable piperidine derivative.
Amide Bond Formation: Coupling the piperidine derivative with 3-chlorophenyl isocyanate to form the final carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethoxy group.
Reduction: Reduction reactions could target the quinoxaline ring or the amide bond.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology : It may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids. Medicine : Potential pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities. Industry : Possible applications in materials science or as intermediates in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might be related to signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide
- N-(3-chlorophenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide
Uniqueness
The presence of the ethoxy group at the 3-position of the quinoxaline ring might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence the compound’s biological activity and pharmacokinetics.
Properties
Molecular Formula |
C22H23ClN4O2 |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C22H23ClN4O2/c1-2-29-22-20(25-18-10-3-4-11-19(18)26-22)27-12-6-7-15(14-27)21(28)24-17-9-5-8-16(23)13-17/h3-5,8-11,13,15H,2,6-7,12,14H2,1H3,(H,24,28) |
InChI Key |
TWDQTYKYGMXNMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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